1-(3,5-Dibromophenyl)ethan-1-amine
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Overview
Description
1-(3,5-Dibromophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9Br2N It is a derivative of phenylethylamine, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylethylamine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Another method involves the reduction of 1-(3,5-Dibromophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction converts the carbonyl group to an amine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and reduction steps are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Imines or nitriles.
Reduction: Corresponding amine derivatives.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
1-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of bromine-substituted aromatic compounds.
Biology: The compound is investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can influence its binding affinity and specificity towards these targets. The compound may modulate the activity of neurotransmitter systems by acting as an agonist or antagonist at specific receptors. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)ethan-1-amine can be compared with other bromine-substituted phenylethylamines, such as:
1-(2,4-Dibromophenyl)ethan-1-amine: Similar structure but with bromine atoms at the 2 and 4 positions.
1-(3,4-Dibromophenyl)ethan-1-amine: Bromine atoms at the 3 and 4 positions.
1-(2,5-Dibromophenyl)ethan-1-amine: Bromine atoms at the 2 and 5 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity differently compared to other isomers.
Properties
IUPAC Name |
1-(3,5-dibromophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJEVRHNGHMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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